Dimethyl (2,2-difluoroethyl)phosphonate
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Overview
Description
Dimethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2,2-difluoroethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,2-difluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: Dimethyl phosphite and 2,2-difluoroethyl bromide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Procedure: The reactants are mixed in an appropriate solvent, such as tetrahydrofuran (THF), and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated through standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted phosphonates with various functional groups.
Oxidation: Products include phosphonic acids.
Reduction: Products include phosphines.
Hydrolysis: Products include phosphonic acids and alcohols.
Scientific Research Applications
Dimethyl (2,2-difluoroethyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its potential as a precursor for pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2,2-difluoroethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may inhibit enzymes by binding to active sites or modifying key functional groups. The difluoroethyl moiety enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphonate: Lacks the difluoroethyl group, resulting in different reactivity and applications.
Diethyl (2,2-difluoroethyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups, leading to variations in physical and chemical properties.
Dimethyl (2-fluoroethyl)phosphonate: Contains a single fluorine atom, affecting its reactivity and stability.
Uniqueness
Dimethyl (2,2-difluoroethyl)phosphonate is unique due to the presence of two fluorine atoms in the ethyl group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62317-07-1 |
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Molecular Formula |
C4H9F2O3P |
Molecular Weight |
174.08 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,1-difluoroethane |
InChI |
InChI=1S/C4H9F2O3P/c1-8-10(7,9-2)3-4(5)6/h4H,3H2,1-2H3 |
InChI Key |
AWDOGWHKYSWWBW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(F)F)OC |
Origin of Product |
United States |
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